Cas no 2098063-81-9 (2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile)

2-(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a fluorinated pyrazole derivative with a pyridinyl substituent, offering versatile reactivity for pharmaceutical and agrochemical applications. The presence of the 2-fluoroethyl group enhances metabolic stability and bioavailability, while the pyridinyl moiety contributes to ligand-binding interactions, making it valuable in medicinal chemistry. The acetonitrile functional group provides a reactive handle for further derivatization, enabling the synthesis of more complex heterocyclic systems. This compound is particularly useful as an intermediate in the development of bioactive molecules, including kinase inhibitors and other targeted therapeutics. Its well-defined structure and functional group compatibility make it suitable for precise synthetic modifications in drug discovery programs.
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile structure
2098063-81-9 structure
商品名:2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
CAS番号:2098063-81-9
MF:C12H11FN4
メガワット:230.240945100784
CID:5724542
PubChem ID:121210772

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-5-acetonitrile, 1-(2-fluoroethyl)-3-(2-pyridinyl)-
    • 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1h-pyrazol-5-yl)acetonitrile
    • 2098063-81-9
    • F2198-0374
    • 2-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]acetonitrile
    • AKOS026720860
    • 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
    • インチ: 1S/C12H11FN4/c13-5-8-17-10(4-6-14)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-5,8H2
    • InChIKey: ASOJMVUCSXCNLJ-UHFFFAOYSA-N
    • ほほえんだ: N1(CCF)C(CC#N)=CC(C2=NC=CC=C2)=N1

計算された属性

  • せいみつぶんしりょう: 230.09677453g/mol
  • どういたいしつりょう: 230.09677453g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 54.5Ų

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3(Predicted)
  • ふってん: 415.8±45.0 °C(Predicted)
  • 酸性度係数(pKa): 1.90±0.19(Predicted)

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2198-0374-5g
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
2098063-81-9 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2198-0374-10g
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
2098063-81-9 95%+
10g
$1957.0 2023-09-06
TRC
F162766-500mg
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1h-pyrazol-5-yl)acetonitrile
2098063-81-9
500mg
$ 435.00 2022-06-05
TRC
F162766-1g
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1h-pyrazol-5-yl)acetonitrile
2098063-81-9
1g
$ 660.00 2022-06-05
Life Chemicals
F2198-0374-0.5g
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
2098063-81-9 95%+
0.5g
$442.0 2023-09-06
TRC
F162766-100mg
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1h-pyrazol-5-yl)acetonitrile
2098063-81-9
100mg
$ 115.00 2022-06-05
Life Chemicals
F2198-0374-2.5g
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
2098063-81-9 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-0374-1g
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
2098063-81-9 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-0374-0.25g
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
2098063-81-9 95%+
0.25g
$419.0 2023-09-06

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile 関連文献

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrileに関する追加情報

Introduction to 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile (CAS No. 2098063-81-9)

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 2098063-81-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for further exploration in drug discovery and development. The presence of a fluoroethyl group, an acetonitrile moiety, and a pyrazole core, along with a pyridine substituent, contributes to its complex chemical profile and potential biological activity.

The structural framework of 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is characterized by its rigid heterocyclic system, which includes a five-membered pyrazole ring fused with a six-membered pyridine ring. The fluoroethyl side chain introduces a fluorine atom at the second carbon position, which is known to enhance metabolic stability and binding affinity in many pharmaceutical compounds. Additionally, the acetonitrile group at the terminal position provides a polar functional handle that can be exploited for further derivatization and optimization.

Recent advancements in medicinal chemistry have highlighted the importance of multi-target interactions in the development of novel therapeutic agents. The compound's structural features suggest potential activity against multiple biological targets, including enzymes and receptors involved in inflammatory pathways, cancer signaling, and central nervous system disorders. The pyrazole core is particularly well-studied for its role in drug design, with numerous examples demonstrating its efficacy in modulating enzyme activity and receptor binding. For instance, derivatives of pyrazole have been investigated for their anti-inflammatory properties, particularly in targeting cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs).

The incorporation of a fluorine atom in the fluoroethyl group is another critical feature that enhances the pharmacological properties of this compound. Fluorine atoms are frequently used in drug design due to their ability to improve lipophilicity, metabolic stability, and binding affinity. In particular, fluorine substitution at the C-F bond can lead to increased binding enthalpy and reduced susceptibility to enzymatic degradation. This makes 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile an attractive scaffold for developing drugs with improved pharmacokinetic profiles.

Furthermore, the presence of a pyridine ring adds another layer of complexity to the compound's biological activity. Pyridine derivatives are widely recognized for their role in medicinal chemistry, with applications ranging from antiviral agents to central nervous system (CNS) drugs. The electron-withdrawing nature of the pyridine ring can influence the electronic properties of adjacent functional groups, thereby modulating their reactivity and interaction with biological targets. This feature makes 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile a versatile molecule that could be tailored for various therapeutic applications.

In recent years, there has been growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in many disease pathways. The unique structural features of this compound make it a potential candidate for inhibiting PPIs involved in cancer progression and inflammation. For example, studies have shown that pyrazole derivatives can disrupt protein-protein interactions by binding to specific pockets on target proteins. The combination of a pyrazole core with other functional groups such as acetonitrile and fluoroethyl groups could enhance binding affinity and selectivity against specific PPIs.

Another area of interest is the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Kinases are enzymes that play key roles in cell signaling pathways, and their dysregulation is often associated with various diseases. The structural motifs present in 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile suggest potential activity against several kinases by mimicking natural substrates or interfering with ATP binding sites. Preliminary computational studies have indicated that this compound could bind effectively to ATP pockets on kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).

The pharmaceutical industry has increasingly adopted structure-based drug design approaches to develop novel therapeutics with high specificity and efficacy. The detailed understanding of the three-dimensional structure of biological targets has enabled researchers to design molecules that fit precisely into active sites, leading to improved drug potency. Computational methods such as molecular docking simulations have been instrumental in predicting the binding modes of small molecules like 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile with target proteins. These simulations can provide valuable insights into how different parts of the molecule interact with biological targets, guiding further optimization efforts.

In conclusion, 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile (CAS No. 2098063-81-9) represents a promising scaffold for developing novel therapeutic agents with diverse biological activities. Its unique structural features—comprising a pyrazole core substituted with a fluoroethyl group, an acetonitrile moiety, and a pyridine ring—make it an attractive candidate for further exploration in drug discovery programs targeting inflammatory diseases, cancer, and central nervous system disorders. As research continues to uncover new therapeutic opportunities using structure-based drug design strategies, this compound holds significant potential for contributing to advancements in medicinal chemistry.

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